molecular formula C16H13FN2O5S B2806613 N-(3-fluorophenyl)-5-(N-(furan-2-ylmethyl)sulfamoyl)furan-2-carboxamide CAS No. 1172727-56-8

N-(3-fluorophenyl)-5-(N-(furan-2-ylmethyl)sulfamoyl)furan-2-carboxamide

Cat. No. B2806613
CAS RN: 1172727-56-8
M. Wt: 364.35
InChI Key: SCUAKJJILZSRRU-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-5-(N-(furan-2-ylmethyl)sulfamoyl)furan-2-carboxamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as TAK-659 and is a potent inhibitor of Bruton's tyrosine kinase (BTK), which is a crucial enzyme involved in B-cell receptor signaling.

Scientific Research Applications

Fluorescent Chemosensing

One study focused on a phenoxazine-based fluorescence chemosensor, which, while not the exact compound , shares structural similarities that are relevant for chemosensing applications. This sensor exhibited dual-channel detection capabilities for Cd2+ and CN− ions, demonstrating potential bio-imaging applications in live cells and zebrafish larvae (Ravichandiran et al., 2020).

Antimicrobial Activity

A series of furan-carboxamide derivatives, including N-(4-bromophenyl)furan-2-carboxamide and its analogues, were synthesized and tested for in vitro antibacterial activities against drug-resistant bacteria. These compounds showed significant effectiveness, particularly against NDM-positive A. baumannii, hinting at their potential as novel antibacterial agents (Siddiqa et al., 2022).

Corrosion Inhibition

Research into furan-carboxamide derivatives has also extended into the field of corrosion inhibition. For instance, 4-Chloro-2-((furan-2-ylmethyl)amino)-5-sulfamoylbenzoic acid (FSM) was investigated for its effectiveness in protecting mild steel against corrosion in sulfuric acid solutions. The study provided insights into the mechanism of action and the potential for these compounds to serve as corrosion inhibitors (Sappani & Karthikeyan, 2014).

Potential Therapeutic Uses

Further investigations into furan-carboxamide derivatives have identified their potential in therapeutic applications. For example, compounds designed around the furan-carboxamide scaffold have shown promising anticancer activities, targeting specific receptors such as the epidemal growth factor receptor (EGFR). These studies highlight the versatility and potential therapeutic benefits of furan-carboxamide derivatives in treating various cancers (Lan et al., 2017).

properties

IUPAC Name

N-(3-fluorophenyl)-5-(furan-2-ylmethylsulfamoyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O5S/c17-11-3-1-4-12(9-11)19-16(20)14-6-7-15(24-14)25(21,22)18-10-13-5-2-8-23-13/h1-9,18H,10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCUAKJJILZSRRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)C2=CC=C(O2)S(=O)(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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